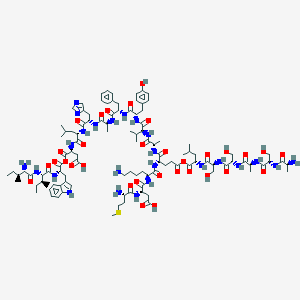
2-Benzyloxybenzoic acid
Descripción general
Descripción
2-Benzyloxybenzoic Acid has been used as a reactant in the synthesis of mycobactin S2
This compound is a natural product found in Lonicera japonica with data available.
Aplicaciones Científicas De Investigación
Diagnostic and Therapeutic Applications : Compounds based on 2-arylbenzothiazole, a derivative, show potential for non-invasive Alzheimer's disease diagnosis and as antitumor agents (Weekes & Westwell, 2009).
Synthesis Simplification and Waste Reduction : The electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, offers a method that simplifies workup and reduces waste (Gao et al., 2014).
Antioxidant Activity : 2-Aryl substituted benzothiazole derivatives exhibit significant antioxidant activity, which is crucial for preventing excess free radical formation (Likhar et al., 2015).
Antitumor Potential : Benzothiazole-based chemotherapeutic agents, including 2-arylbenzothiazole, demonstrate promise in treating various human diseases, particularly as antitumor agents (Kamal et al., 2015).
Synthesis Methods : The study by Guntreddi et al. (2016) developed a practical method for synthesizing 2-benzylbenzoxazoles and 2-benzylbenzothiazoles, showing the versatility of these compounds (Guntreddi et al., 2016).
Clinical Evaluation Against Cancers : The lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole is being evaluated clinically against breast and ovarian cancers, indicating its potential in oncology (Bradshaw et al., 2002).
Efficient Synthesis of Arylthio-Benzazoles : A general and efficient method for the synthesis of various 2-arylthio-benzazoles has been developed, showing the compound's broad applicability in synthesis (Vessally et al., 2018).
Halogen Bond Interactions in Molecular Salts/Cocrystals : Halogen bond interactions in molecular salts/cocrystals of related compounds, like 2-Chloro-4-nitrobenzoic Acid, influence their antiviral properties and immune response, highlighting the importance of such interactions in medicinal chemistry (Oruganti et al., 2017).
Hypolipidemic Properties : Ethyl 4-benzyloxybenzoate and related compounds have shown promising hypolipidemic properties, indicating their potential use in treating lipid disorders (Baggaley et al., 1977).
Structural Studies and Supramolecular Frameworks : The crystal structures of four benzyloxybenzoic acids and benzyloxyanilines reveal an interplay of strong and weak intermolecular interactions, forming three-dimensional supramolecular frameworks, which is essential for understanding the molecular properties of these compounds (Chattopadhyay et al., 2013).
Safety and Hazards
2-Benzyloxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mecanismo De Acción
Result of Action
Safety data sheets indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 2-Benzyloxybenzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . Moreover, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound .
Propiedades
IUPAC Name |
2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOYUTKNPLBTMT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14389-86-7 | |
| Record name | Benzoic acid, 2-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-benzyloxybenzoic acid a useful starting material for creating metal complexes?
A1: this compound is easily converted into its acyl chloride derivative, which exhibits high reactivity. [] This reactivity makes it suitable for nucleophilic substitution reactions with metal anions like iron and manganese. This process allows the synthesis of various metal complexes with potential applications in diverse fields. []
Q2: What are the advantages of incorporating this compound derivatives into metal complexes?
A2: Incorporating this compound into metal complexes, specifically those containing ferrocene, introduces a secondary amine nitrogen donor atom. [] This nitrogen atom can act as a potential binding site for other metal complexes, broadening the possibilities for creating novel compounds with diverse structures and potential applications. This strategy may lead to the development of materials with unique electrochemical or catalytic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)


![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)





![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)

